molecular formula C25H25N3O5 B2756092 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide CAS No. 887225-57-2

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide

Cat. No.: B2756092
CAS No.: 887225-57-2
M. Wt: 447.491
InChI Key: NOCNIJKRMUOTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C25H25N3O5 and its molecular weight is 447.491. The purity is usually 95%.
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Biological Activity

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide is a complex organic molecule with potential therapeutic applications due to its unique structural features. Its biological activity has been the subject of various studies, focusing on mechanisms of action, efficacy against specific diseases, and potential side effects.

The compound's molecular formula is C27H29N3O5C_{27}H_{29}N_{3}O_{5} with a molecular weight of approximately 475.545 g/mol . The presence of multiple functional groups and ring structures suggests it may interact with various biological targets.

PropertyValue
Molecular FormulaC27H29N3O5
Molecular Weight475.545 g/mol
LogP4.4932
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area42.894 Ų

The biological activity of this compound primarily involves its interaction with specific molecular targets within the body. Research indicates that it may function as an inhibitor or modulator of various enzymes and receptors, influencing pathways related to cancer cell proliferation and apoptosis.

Key Mechanisms:

  • Lysosomal Targeting : Similar compounds have shown efficacy in targeting lysosomes, leading to autophagy and apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting tumor growth and survival.
  • Signal Transduction Modulation : It could modulate signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis through lysosomal pathways, enhancing the efficacy of existing chemotherapeutic agents .

In Vivo Studies

Animal models have provided further insights into the compound's biological activity. Studies indicate that it can reduce tumor size and metastasis in models of hepatocellular carcinoma by promoting cellular apoptosis and autophagy.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Hepatocellular Carcinoma : A study evaluated the effects of the compound on liver cancer cells, revealing a reduction in cell migration and invasion through lysosomal targeting mechanisms .
  • Combination Therapy : Research has explored the use of this compound in combination with other antitumor agents, finding enhanced therapeutic effects compared to monotherapy.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(1,3-benzodioxol-5-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c29-23(27-11-5-1-2-6-12-27)15-28-14-19(18-7-3-4-8-20(18)28)24(30)25(31)26-17-9-10-21-22(13-17)33-16-32-21/h3-4,7-10,13-14H,1-2,5-6,11-12,15-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCNIJKRMUOTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.